3-Iodophenanthrene

Descripción general

Descripción

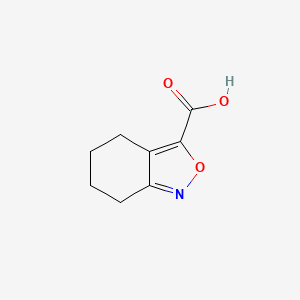

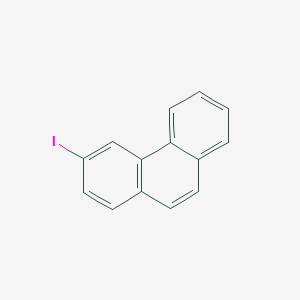

3-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It has an average mass of 304.126 Da and a monoisotopic mass of 303.974884 Da .

Molecular Structure Analysis

The molecular structure of 3-Iodophenanthrene consists of a phenanthrene core with an iodine atom attached at the 3-position . It has no hydrogen bond acceptors or donors, and no freely rotating bonds .Physical And Chemical Properties Analysis

3-Iodophenanthrene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a flash point of 186.6±9.1 °C . It has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 179.7±3.0 cm3 . It also has an ACD/LogP of 5.71 .Aplicaciones Científicas De Investigación

Synthesis of Nonporous Adaptive Crystals

3-Iodophenanthrene: is utilized in the synthesis of nonporous adaptive crystals like Phenanthrene 2arene . These crystals exhibit remarkable adsorption capacities for certain molecules, such as benzene, due to their nanometer-sized cavities. This property is particularly useful in the separation of benzene from cyclohexane, showcasing the potential of 3-Iodophenanthrene in creating materials that can selectively adsorb and separate chemical compounds .

Organic Synthesis Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its iodine atom can be readily substituted with other functional groups, making it a versatile building block for constructing more complex organic molecules. This is essential in the development of pharmaceuticals, agrochemicals, and advanced materials .

Supramolecular Chemistry

In supramolecular chemistry, 3-Iodophenanthrene can be used to create complex molecular tessellations on surfaces. These tessellations are crucial for understanding molecular self-assembly processes and can lead to the development of new materials with unique electronic, optical, or mechanical properties .

Mecanismo De Acción

Target of Action

3-Iodophenanthrene is a phenanthrene derivative that has been identified as an allosteric modulator of NMDA receptors . The N-methyl-D-aspartate (NMDA) receptor family regulates various central nervous system functions, such as synaptic plasticity . Hypo- or hyperactivation of nmda receptors is critically involved in many neurological and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the NMDA receptors, in an allosteric manner . This means it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s activity.

Biochemical Pathways

It is known that nmda receptors, the targets of 3-iodophenanthrene, play a crucial role in various central nervous system functions and are involved in many neurological and psychiatric conditions .

Result of Action

It is known that the compound can modulate the activity of nmda receptors, which could potentially influence various central nervous system functions .

Propiedades

IUPAC Name |

3-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSMQCABZWOORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532017 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodophenanthrene | |

CAS RN |

33240-31-2 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)